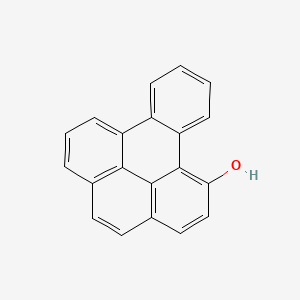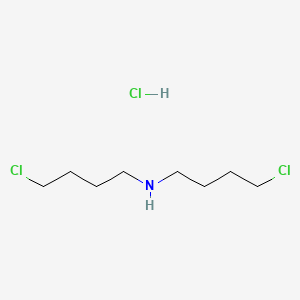![molecular formula C13H24O3Si2 B14443334 [(2-Methoxy-1,4-phenylene)bis(oxy)]bis(trimethylsilane) CAS No. 73759-43-0](/img/structure/B14443334.png)
[(2-Methoxy-1,4-phenylene)bis(oxy)]bis(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Methoxy-1,4-phenylene)bis(oxy)]bis(trimethylsilane) is an organic compound with the molecular formula C14H24O3Si2 It is characterized by the presence of two trimethylsilane groups attached to a methoxy-substituted phenylene ring through ether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methoxy-1,4-phenylene)bis(oxy)]bis(trimethylsilane) typically involves the reaction of 2-methoxy-1,4-dihydroxybenzene with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of ether linkages between the phenolic hydroxyl groups and the trimethylsilyl groups .
Industrial Production Methods
While specific industrial production methods for [(2-Methoxy-1,4-phenylene)bis(oxy)]bis(trimethylsilane) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
[(2-Methoxy-1,4-phenylene)bis(oxy)]bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles like halides or alkoxides can facilitate substitution reactions.
Hydrolysis: Acidic or basic aqueous solutions are commonly used for hydrolysis reactions.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: Phenol and trimethylsilanol are the primary products.
Aplicaciones Científicas De Investigación
[(2-Methoxy-1,4-phenylene)bis(oxy)]bis(trimethylsilane) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a protecting group for phenolic hydroxyl groups.
Materials Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential as a building block for biologically active compounds and drug delivery systems.
Mecanismo De Acción
The mechanism of action of [(2-Methoxy-1,4-phenylene)bis(oxy)]bis(trimethylsilane) involves its ability to undergo various chemical transformations. The trimethylsilyl groups provide steric protection to the phenolic hydroxyl groups, allowing selective reactions at other sites. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
[(2,5-Di-tert-butyl-1,4-phenylene)bis(oxy)]bis(trimethylsilane): Similar structure but with tert-butyl groups instead of methoxy groups.
[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]bis(trimethylsilane): :
Propiedades
Número CAS |
73759-43-0 |
|---|---|
Fórmula molecular |
C13H24O3Si2 |
Peso molecular |
284.50 g/mol |
Nombre IUPAC |
(2-methoxy-4-trimethylsilyloxyphenoxy)-trimethylsilane |
InChI |
InChI=1S/C13H24O3Si2/c1-14-13-10-11(15-17(2,3)4)8-9-12(13)16-18(5,6)7/h8-10H,1-7H3 |
Clave InChI |
JZDICGZDKZQBHG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


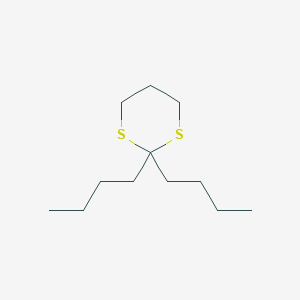

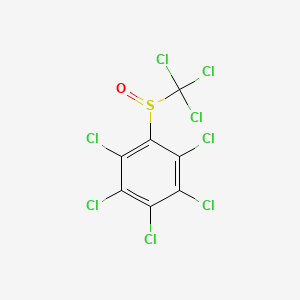
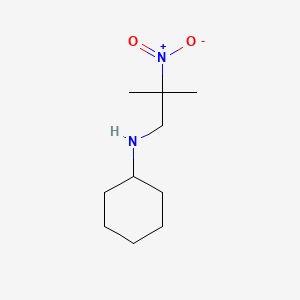
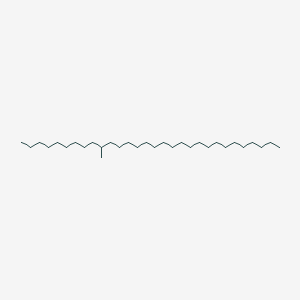
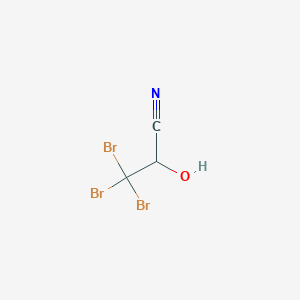

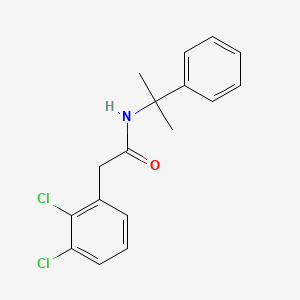
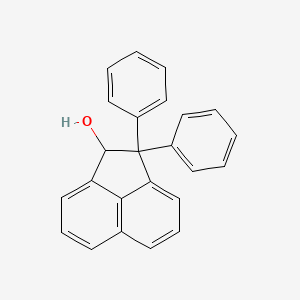
![Benzenesulfonamide, 4-[(3-pyridinylmethylene)amino]-](/img/structure/B14443311.png)
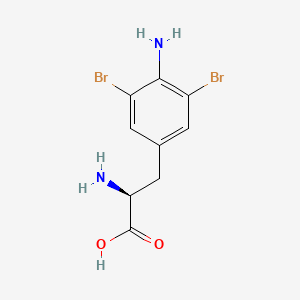
![2-[2-(Acetyloxy)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate](/img/structure/B14443325.png)
